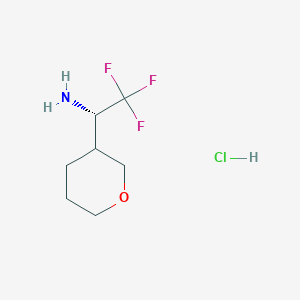

(1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hcl

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (predicted):

- Tetrahydropyran ring protons: δ 1.50–1.70 ppm (m, axial H), δ 3.30–3.80 ppm (m, equatorial H and OCH₂).

- Ethylamine backbone: δ 3.10–3.30 ppm (m, CHNH₂), δ 1.20–1.40 ppm (m, CH₂CF₃).

¹³C NMR (predicted):

- CF₃ group: δ 125–135 ppm (q, J = 280–300 Hz).

- Oxane carbons: δ 25–35 ppm (CH₂), δ 70–75 ppm (OCH₂).

¹⁹F NMR : A singlet at δ -65 to -70 ppm, characteristic of trifluoromethyl groups adjacent to chiral centers.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) would yield a molecular ion peak at m/z 183 (free base). Dominant fragments include:

Infrared and Raman Vibrational Profiling

Infrared (IR) :

- N–H stretch: 3300–3500 cm⁻¹ (broad, amine hydrochloride).

- C–F stretches: 1100–1250 cm⁻¹ (strong, asymmetric/symmetric).

- C–O–C stretch: 1050–1150 cm⁻¹ (tetrahydropyran ring).

Raman :

- CF₃ symmetric stretch: 750–800 cm⁻¹.

- Ring breathing modes: 450–500 cm⁻¹.

Properties

Molecular Formula |

C7H13ClF3NO |

|---|---|

Molecular Weight |

219.63 g/mol |

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(oxan-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-2-1-3-12-4-5;/h5-6H,1-4,11H2;1H/t5?,6-;/m0./s1 |

InChI Key |

MHWJUXGGMHMCOP-PQAGPIFVSA-N |

Isomeric SMILES |

C1CC(COC1)[C@@H](C(F)(F)F)N.Cl |

Canonical SMILES |

C1CC(COC1)C(C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Tetrahydropyran Ring

The tetrahydropyran ring can be synthesized by acid-catalyzed cyclization of 1,5-hexanediol or related diols under controlled conditions to form the six-membered oxygen-containing ring.

Alternatively, functionalized tetrahydropyran derivatives (e.g., with hydroxyl or halogen substituents at the 3-position) can be used as starting materials for further elaboration.

Trifluoromethylation

The trifluoromethyl group is introduced by reacting the tetrahydropyran derivative with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates .

This step often requires inert atmosphere conditions (e.g., nitrogen or argon) and temperature control to optimize yield and minimize side reactions.

Catalysts or additives may be used to enhance regio- and stereoselectivity.

Installation of the Chiral Amine Group

The key step involves reductive amination of the trifluoromethylated aldehyde or ketone intermediate with ammonia or a suitable amine source.

Reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride are commonly employed to reduce imine intermediates to the corresponding amines.

Chiral catalysts or auxiliaries ensure the preservation or induction of the (1S) stereochemistry.

Formation of Hydrochloride Salt

- The free amine is treated with hydrogen chloride (HCl) in an appropriate solvent (e.g., ethanol or ether) to yield the stable hydrochloride salt, enhancing solubility and stability.

Industrial Scale Considerations

Industrial syntheses often utilize continuous flow reactors to improve reaction control, heat transfer, and scalability.

Optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry is critical to maximize yield and enantiomeric purity.

Purification steps include crystallization and chromatographic methods to ensure high purity of the hydrochloride salt.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Tetrahydropyran ring formation | Acid-catalyzed cyclization of diols | Control of ring size and substitution site |

| 2 | Trifluoromethylation | Trifluoromethyl iodide or sulfonates, inert atmosphere, temperature control | Critical for CF3 installation with stereocontrol |

| 3 | Reductive amination | Ammonia/amine, NaBH3CN or similar reducing agent | Ensures chiral amine formation (1S) |

| 4 | Hydrochloride salt formation | HCl treatment in ethanol or ether | Stabilizes amine as hydrochloride salt |

Research Findings and Analytical Data

Stereochemical integrity is maintained throughout the synthesis by using chiral catalysts or starting materials, confirmed by chiral HPLC or NMR techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS) are standard analytical methods to confirm compound identity and purity.

The trifluoromethyl group significantly influences the compound's lipophilicity and biological activity, necessitating precise control during synthesis.

Reports indicate that the tetrahydropyran ring contributes to molecular rigidity, affecting binding affinity in biological systems.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoromethylating agents such as trifluoromethyl iodide.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced amines or alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula: C7H13ClF3NO

- Molecular Weight: 219.63 g/mol

- CAS Number: 2089682-29-9

The trifluoromethyl group contributes to its unique chemical behavior, making it a valuable building block in organic synthesis.

Drug Development

In medicinal chemistry, (1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine HCl has been investigated for its potential as a pharmaceutical agent. The trifluoromethyl group enhances metabolic stability and bioavailability of drug candidates.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant effects. The incorporation of the tetrahydropyran moiety may enhance the interaction with neurotransmitter systems such as serotonin and norepinephrine, suggesting potential applications in treating depression and anxiety disorders.

Antiviral Agents

Studies have shown that compounds containing trifluoromethyl groups can exhibit antiviral properties. The unique electronic characteristics of the trifluoromethyl group may interfere with viral replication processes.

Case Study: Influenza Virus

A study demonstrated that derivatives of trifluoromethylated amines displayed significant antiviral activity against influenza viruses. This suggests that this compound could be explored further for developing antiviral therapies.

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions such as nucleophilic substitutions and reductions. It can be utilized in synthesizing more complex molecules.

Synthesis Example:

The compound can be used to synthesize other fluorinated compounds through reactions like:This reaction pathway is crucial for developing new fluorinated pharmaceuticals.

Agrochemical Applications

The unique properties of this compound have also led to its exploration in agrochemicals. Its stability and effectiveness make it a candidate for developing new pesticides and herbicides.

Case Study: Herbicide Development

Research has indicated that trifluoromethylated compounds can enhance herbicidal activity by improving the absorption and translocation within plants. This can lead to more effective weed management strategies.

Mechanism of Action

The mechanism of action of (1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The amine group can form hydrogen bonds with target proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares (1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine HCl with key analogs, focusing on substituents and molecular properties:

Key Observations:

- Ring Size and Electronic Effects : The tetrahydropyran (THP) substituent in the target compound distinguishes it from the smaller tetrahydrofuran (THF) analog . The THP ring may enhance steric bulk and solubility compared to aromatic substituents (e.g., 4-fluorophenyl in ).

- Fluorination Impact : The trifluoroethylamine moiety is shared with analogs like T102 and the 4-fluorophenyl derivative , imparting electron-withdrawing effects that stabilize the amine group against oxidation.

- Thermal Stability : While the target compound lacks reported melting point data, structurally related triarylmethanes (e.g., T102, T134) exhibit high melting points (>140°C), suggesting that fluorine substitution and aromaticity enhance crystalline stability .

Commercial and Industrial Context

- Pricing and Availability : The 4-fluorophenyl derivative is commercially available at $991/250 mg (96% purity), reflecting the cost-intensive nature of fluorinated chiral amines . The target compound’s pricing is unreported but likely aligns with this range.

Biological Activity

(1S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride is a compound with a unique trifluoromethyl group and a tetrahydropyran moiety. Its biological activity has been a subject of interest due to its potential therapeutic applications. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H12F3NO

- CAS Number : 2090998-14-2

- Chemical Structure : The compound features a trifluoromethyl group attached to an amine, which is further connected to a tetrahydropyran ring.

Biological Activity

The biological activity of (1S)-2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine HCl has been studied in various contexts:

Antimicrobial Activity

Recent studies have indicated that compounds similar to (1S)-2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine exhibit antimicrobial properties. For instance, pyrimidine derivatives have shown effectiveness against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential for (1S)-2,2,2-trifluoro derivatives in combating resistant strains .

Neuropharmacological Effects

Compounds with similar structures have been investigated for their neuropharmacological effects. Specifically, they act as positive allosteric modulators of NMDA receptors. This activity can potentially lead to therapeutic applications in treating neurological disorders such as Alzheimer's disease .

Toxicity and Pharmacokinetics

The toxicity profile of this compound has not been extensively documented; however, related compounds have demonstrated acceptable safety profiles in animal models. For example, studies on similar amines showed no acute toxicity at high doses (up to 2000 mg/kg) in mice .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of similar compounds:

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Interaction with Receptors : The trifluoromethyl group may enhance binding affinity to specific receptors or enzymes.

- Influence on Membrane Dynamics : The tetrahydropyran ring may affect the fluidity and permeability of cellular membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.